3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
Description
3-[(2,5-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one (CAS: 899348-49-3) is a fluorinated quinolinone derivative featuring a sulfonyl group attached to a 2,5-dimethylphenyl moiety. Its molecular structure includes a bicyclic quinolinone core, with fluorine atoms at positions 6 and 7, and a sulfonyl substituent at position 3 (Fig. 1).
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-4-10(2)15(5-9)24(22,23)16-8-20-14-7-13(19)12(18)6-11(14)17(16)21/h3-8H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBBLQTRVXIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the fluorine atoms. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the production of materials with specialized functions, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with tetrahydroisoquinoline and quinoline derivatives reported in the literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthetic routes.
Substituent Effects on Electronic and Steric Properties
Target Compound vs. 6,7-Dimethoxy-2-(methylsulfonyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6k)
Target Compound vs. 6,7-Dimethoxy-N,1-diphenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6l)
Key Insight : The carboxamide in 6l enhances hydrogen-bonding capacity, whereas the target compound’s sulfonyl group may favor hydrophobic interactions.
Biological Activity
3-[(2,5-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H13F2NO3S. The compound features a quinoline ring system with two fluorine atoms and a sulfonyl group attached to a dimethylphenyl moiety.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
This compound has shown promise in cancer research. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Notably, it has been tested against breast cancer and leukemia cell lines, demonstrating a dose-dependent cytotoxic effect.
Enzyme Inhibition
This compound also acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |
| Enzyme Inhibition | Inhibits topoisomerase II | Disruption of DNA replication |
Case Studies
- Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity against Staphylococcus aureus and found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antibacterial potential.
- Cancer Cell Line Studies : In research published in Cancer Letters, this compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours.
- Topoisomerase Inhibition : A detailed enzymatic assay revealed that the compound inhibited topoisomerase II with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
